Azepexole

Description

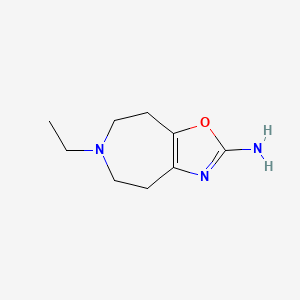

Structure

3D Structure

Properties

CAS No. |

36067-73-9 |

|---|---|

Molecular Formula |

C9H15N3O |

Molecular Weight |

181.23 g/mol |

IUPAC Name |

6-ethyl-4,5,7,8-tetrahydro-[1,3]oxazolo[4,5-d]azepin-2-amine |

InChI |

InChI=1S/C9H15N3O/c1-2-12-5-3-7-8(4-6-12)13-9(10)11-7/h2-6H2,1H3,(H2,10,11) |

InChI Key |

ZNXAJGZPUQOEDZ-UHFFFAOYSA-N |

Canonical SMILES |

CCN1CCC2=C(CC1)OC(=N2)N |

Other CAS No. |

36067-73-9 |

Related CAS |

36067-72-8 (di-hydrochloride) |

Synonyms |

2-amino-6-ethyl-4,5,7,8-tetrahydro-6H-oxazolo(5,4-d)azepine dihydrochloride azepexole azepexole, dihydrochloride azepoxol B HT-933 B-HT 933 BHT 933 |

Origin of Product |

United States |

Foundational & Exploratory

The Unseen Player: A Technical Deep-Dive into the Mechanism of Action of Azepexole

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide released today offers researchers, scientists, and drug development professionals an in-depth look at the mechanism of action of Azepexole (BHT 933), a potent and selective α2-adrenoceptor agonist. This guide synthesizes available data to illuminate the pharmacological profile of this compound, providing a foundational resource for further investigation and development.

This compound, chemically known as 2-amino-6-ethyl-4,5,7,8-tetrahydro-6H-oxazolo[5,4-d]azepine, primarily exerts its effects through the stimulation of α2-adrenergic receptors. This agonism is the cornerstone of its pharmacological activity, leading to a range of physiological responses with potential therapeutic applications.

Core Mechanism: Selective α2-Adrenoceptor Agonism

This compound is characterized by its high affinity and selectivity for the α2-adrenoceptor subtypes. This interaction initiates a cascade of intracellular events, fundamentally altering cellular function in target tissues. The primary downstream effect of this compound's binding to these G protein-coupled receptors is the inhibition of adenylyl cyclase, a key enzyme in cellular signaling.

Signaling Pathway of this compound

Activation of the α2-adrenoceptor by this compound leads to the dissociation of the associated heterotrimeric G protein into its Gαi and Gβγ subunits. The activated Gαi subunit directly inhibits adenylyl cyclase, resulting in decreased intracellular concentrations of the second messenger cyclic AMP (cAMP). This reduction in cAMP levels subsequently downregulates the activity of protein kinase A (PKA), leading to a decrease in the phosphorylation of various downstream target proteins. This cascade ultimately mediates the physiological effects of this compound, which include sedation, muscle relaxation, and a decrease in blood pressure.

Quantitative Pharmacological Profile

The affinity of this compound for α2-adrenoceptor subtypes has been quantified through various studies. The following tables summarize the available binding affinity and functional activity data.

Table 1: this compound Binding Affinity for α2-Adrenoceptor Subtypes

| Receptor Subtype | pKi |

| α2A | 8.3 |

| α2B | 7.6 |

| α2C | 7.5 |

Note: pKi is the negative logarithm of the inhibitory constant (Ki), with higher values indicating greater binding affinity.

Table 2: Functional Antagonism of this compound by Yohimbine

| Preparation | Parameter | Value |

| Rat Vas Deferens | pA2 | 8.62 |

| Guinea-Pig Ileum | pA2 | 8.5 |

Note: The pA2 value represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve, indicating competitive antagonism.

Table 3: In Vivo Pharmacodynamic Effects in Humans

| Parameter | Placebo | This compound (5 mg) |

| Supine Systolic BP (mmHg) | 116 | 99 |

| Supine Diastolic BP (mmHg) | 73 | 64 |

| Standing Systolic BP (mmHg) | 114 | 92 |

| Standing Diastolic BP (mmHg) | 79 | 67 |

| Plasma Noradrenaline (nmol/L) | 2.5 ± 0.8 | 1.7 ± 0.6 |

BP = Blood Pressure. Data presented as mean values.

Detailed Experimental Methodologies

The characterization of this compound's mechanism of action relies on established in vitro and in vivo experimental protocols.

Radioligand Binding Assays

These assays are fundamental in determining the binding affinity of a compound for a specific receptor.

Objective: To quantify the affinity of this compound for α2-adrenoceptor subtypes.

General Protocol:

-

Membrane Preparation: Tissues or cells expressing the target α2-adrenoceptor subtype are homogenized and centrifuged to isolate the cell membrane fraction containing the receptors.

-

Incubation: The membrane preparation is incubated with a fixed concentration of a radiolabeled ligand (e.g., [³H]-yohimbine or [³H]-clonidine) and varying concentrations of unlabeled this compound.

-

Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.

-

Quantification: The amount of radioactivity trapped on the filters is measured using liquid scintillation counting.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). The Ki (inhibitory constant) is then calculated from the IC50 using the Cheng-Prusoff equation.

Functional Assays: Isolated Tissue Preparations

Functional assays in isolated tissues provide insights into the physiological response to receptor activation.

Objective: To determine the functional potency of this compound and characterize its interaction with antagonists.

Protocol for Guinea-Pig Ileum Myenteric Plexus-Longitudinal Muscle (MP-LM) Preparation:

-

Tissue Dissection: A segment of the guinea-pig ileum is excised and the longitudinal muscle strip with the attached myenteric plexus is carefully dissected.

-

Organ Bath Setup: The tissue strip is mounted in an organ bath containing a physiological salt solution (e.g., Krebs solution), maintained at 37°C, and aerated with a gas mixture (e.g., 95% O₂, 5% CO₂).

-

Stimulation: The cholinergic nerves within the myenteric plexus are stimulated electrically to induce twitch contractions of the longitudinal muscle.

-

Drug Application: Cumulative concentrations of this compound are added to the organ bath to generate a concentration-response curve for the inhibition of the electrically induced twitch contractions.

-

Antagonism Studies: To determine the receptor mediating the effect, concentration-response curves for this compound are repeated in the presence of a fixed concentration of a selective antagonist (e.g., yohimbine for α2-adrenoceptors).

-

Data Analysis: The pA2 value is calculated from the shift in the concentration-response curves to quantify the potency of the antagonist and confirm competitive antagonism.

Receptor Selectivity Profile

While this compound is a highly selective α2-adrenoceptor agonist, a comprehensive understanding of its mechanism of action requires an assessment of its activity at other major receptor classes. To date, extensive public data on a broad receptor screen for this compound is limited. However, its well-characterized physiological effects in both preclinical and clinical studies are consistent with a primary action at α2-adrenoceptors. Further research involving comprehensive receptor screening panels would be beneficial to fully delineate its selectivity profile and rule out any clinically relevant off-target effects.

Conclusion

This compound's mechanism of action is firmly rooted in its selective agonism at α2-adrenergic receptors, leading to the inhibition of adenylyl cyclase and a subsequent reduction in intracellular cAMP levels. This mechanism underlies its observed pharmacodynamic effects, including hypotension and sedation. The quantitative data from binding and functional assays provide a clear picture of its potency and interaction with the α2-adrenoceptor. The detailed experimental protocols outlined in this guide offer a framework for the continued investigation and potential therapeutic application of this compound.

The Role of Azepexole as a Selective Alpha-2 Adrenoceptor Agonist: A Technical Guide

Abstract

This technical guide provides an in-depth examination of Azepexole, a selective alpha-2 (α2) adrenoceptor agonist. It details the molecular mechanisms of action, signal transduction pathways, and pharmacological effects associated with its interaction with α2-adrenergic receptors. This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview supported by experimental data, detailed methodologies for key assays, and visual representations of cellular processes.

Introduction: Alpha-2 Adrenoceptors and this compound

The alpha-2 adrenergic receptors (α2-adrenoceptors) are a class of G protein-coupled receptors (GPCRs) that play a critical role in regulating physiological processes in both the central and peripheral nervous systems.[1][2] These receptors are activated by endogenous catecholamines like norepinephrine and epinephrine.[1] There are three main subtypes of α2-adrenoceptors in humans: α2A, α2B, and α2C, each with distinct tissue distributions and physiological roles.[1][3]

Upon activation, α2-adrenoceptors typically couple to inhibitory G proteins of the Gi/o family.[1][4] This interaction initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic adenosine monophosphate (cAMP).[3][5] This primary mechanism underlies many of the receptor's effects, including sedation, analgesia, and sympatholytic actions like reduced heart rate and blood pressure.[2][6]

This compound is a pharmacological agent recognized as a selective α2-adrenoceptor agonist.[7] It is utilized in research to probe the functions of these receptors and to study the physiological consequences of their activation. For instance, studies have shown that this compound induces contraction in human subcutaneous resistance arteries, an effect largely dependent on the influx of extracellular calcium and mediated by a pertussis toxin-sensitive G protein, likely Gi.[7]

Molecular Mechanism and Signaling Pathways

The activation of α2-adrenoceptors by this compound initiates a cascade of intracellular events. The canonical pathway involves the inhibition of adenylyl cyclase, but other effector systems are also modulated.

Gαi-Mediated Inhibition of Adenylyl Cyclase

The quintessential signaling pathway for α2-adrenoceptors involves coupling to Gαi proteins. When this compound binds to the receptor, it induces a conformational change that facilitates the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the α-subunit of the associated G protein.[8] This activation causes the Gαi subunit to dissociate from the Gβγ dimer. The activated Gαi subunit then directly inhibits the enzyme adenylyl cyclase, leading to a reduction in the synthesis of the second messenger cAMP.[3] This decrease in cAMP levels affects the activity of downstream proteins, such as Protein Kinase A (PKA), thereby altering cellular function.[5]

Alternative Signaling Pathways

Beyond cAMP modulation, α2-adrenoceptor activation can trigger other signaling events. Research indicates that these receptors can activate the Mitogen-Activated Protein Kinase (MAPK) and Akt pathways.[9] This process can involve the stimulation of Phospholipase C (PLC), release of arachidonic acid (AA), and subsequent transactivation of the Epidermal Growth Factor Receptor (EGFR) through metalloproteinase activation.[9] These alternative pathways highlight the complexity of α2-adrenoceptor signaling and contribute to the diverse physiological effects of agonists like this compound.

References

- 1. Alpha-2 adrenergic receptor - Wikipedia [en.wikipedia.org]

- 2. What are Alpha 2 adrenoceptor agonists and how do they work? [synapse.patsnap.com]

- 3. Molecular pharmacology of alpha 2-adrenoceptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Adrenergic receptor - Wikipedia [en.wikipedia.org]

- 5. Reactome | Adrenaline signalling through Alpha-2 adrenergic receptor [reactome.org]

- 6. Alpha-2 Adrenergic Receptor Agonists: A Review of Current Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The mechanism of action of alpha 2-adrenoceptors in human isolated subcutaneous resistance arteries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. alpha(2)-Adrenergic receptors activate MAPK and Akt through a pathway involving arachidonic acid metabolism by cytochrome P450-dependent epoxygenase, matrix metalloproteinase activation and subtype-specific transactivation of EGFR - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacological Profile of Azepexole (BHT-933): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azepexole, also known as BHT-933, is a potent and selective α2-adrenoceptor agonist. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, summarizing its receptor binding affinity, functional activity, and in vivo effects. Detailed experimental methodologies for key assays are provided, and signaling pathways are illustrated to facilitate a deeper understanding of its mechanism of action. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.

Introduction

This compound (6-ethyl-5,6,7,8-tetrahydro-4H-oxazolo[4,5-d]azepin-2-amine) is a synthetic compound that has been characterized as a selective agonist for α2-adrenergic receptors. Its pharmacological actions primarily stem from its ability to stimulate these receptors, which are key components of the sympathetic nervous system. This agonism leads to a variety of physiological responses, most notably hypotensive and sedative effects. This guide delves into the quantitative pharmacology of this compound, providing a detailed examination of its interaction with its primary targets and its broader physiological consequences.

Receptor Binding Affinity

This compound demonstrates high affinity for the α2-adrenergic receptor subtypes. The binding affinity is typically quantified by the pKi value, which is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a stronger binding affinity.

| Receptor Subtype | pKi |

| α2A-Adrenoceptor | 8.3 |

| α2B-Adrenoceptor | 7.6 |

| α2C-Adrenoceptor | 7.5 |

| Table 1: Binding Affinity of this compound for α2-Adrenoceptor Subtypes |

Functional Activity

The functional activity of this compound as an α2-adrenoceptor agonist has been demonstrated in various in vitro and in vivo models. A key functional effect is the inhibition of processes that are under the control of the sympathetic nervous system.

| Assay | Endpoint | IC50 (nM) |

| Inhibition of Peristaltic Contractions | Contraction Amplitude | 78.72 |

| Table 2: Functional Inhibitory Activity of this compound |

In Vivo Pharmacology

In vivo studies in both animals and humans have confirmed the physiological effects of this compound consistent with its α2-adrenoceptor agonist activity.

Cardiovascular Effects

This compound elicits significant cardiovascular responses, primarily a reduction in blood pressure.

| Species | Dose | Effect on Blood Pressure | Effect on Heart Rate |

| Human | 5 mg (oral) | Significant reduction in systolic and diastolic BP | Uninfluenced |

| Dog | N/A | Hypotensive response | Bradycardia |

| Table 3: In Vivo Cardiovascular Effects of this compound |

Antinociceptive Effects

This compound has been shown to produce dose-dependent antinociceptive effects in rodent models of pain.

| Test | ED16 (mg/kg, s.c.) |

| Tail-Immersion Test | 5.6 ± 0.4 |

| Tail-Pinch Test | 6.7 ± 1.2 |

| Acetic Acid Writhing Test | 2.96 ± 0.2 |

| Table 4: Antinociceptive Efficacy of this compound in Mice |

Signaling Pathway

As an α2-adrenoceptor agonist, this compound's mechanism of action involves the activation of G-protein-coupled receptors of the Gi/o family. This activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.

Caption: this compound-mediated α2-adrenoceptor signaling pathway.

Experimental Protocols

Radioligand Binding Assay (General Protocol)

This protocol outlines a general procedure for determining the binding affinity of a compound to a specific receptor.

Caption: General workflow for a radioligand binding assay.

Detailed Methodology:

-

Receptor Preparation: Cell membranes are prepared from a cell line stably expressing the human α2-adrenoceptor subtype of interest.

-

Incubation: In a multi-well plate, a fixed concentration of a suitable radioligand (e.g., [3H]-yohimbine for α2 receptors) is incubated with the cell membranes in the presence of varying concentrations of this compound. Non-specific binding is determined in the presence of a high concentration of an unlabeled competitor.

-

Filtration: The incubation is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand.

-

Quantification: The radioactivity on the filters is quantified using a liquid scintillation counter.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific radioligand binding (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation.

cAMP Functional Assay (General Protocol)

This protocol describes a general method for assessing the functional effect of a compound on cAMP levels.

Caption: General workflow for a cAMP functional assay.

Detailed Methodology:

-

Cell Culture: Cells expressing the α2-adrenoceptor are cultured and seeded into multi-well plates.

-

Treatment: Cells are pre-incubated with a phosphodiesterase inhibitor to prevent cAMP degradation. Subsequently, they are stimulated with an adenylyl cyclase activator (e.g., forskolin) in the presence of varying concentrations of this compound.

-

Cell Lysis and cAMP Quantification: The cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence) or an ELISA (Enzyme-Linked Immunosorbent Assay).

-

Data Analysis: The concentration of this compound that causes 50% inhibition of the stimulated cAMP production (IC50) is determined.

Acetic Acid-Induced Writhing Test (General Protocol)

This is a common in vivo model for assessing peripheral analgesic activity.

Caption: Workflow for the acetic acid-induced writhing test.

Detailed Methodology:

-

Animal Preparation: Mice are acclimated and randomly assigned to different treatment groups.

-

Drug Administration: this compound, a vehicle control, or a positive control (e.g., morphine) is administered, typically via subcutaneous or intraperitoneal injection.

-

Nociceptive Challenge: After a predetermined pre-treatment time, a dilute solution of acetic acid is injected intraperitoneally to induce a characteristic writhing response (abdominal constrictions and stretching of the hind limbs).

-

Observation: The number of writhes for each animal is counted for a specific period following the acetic acid injection.

-

Data Analysis: The percentage inhibition of writhing is calculated for the this compound-treated groups compared to the vehicle control group.

Conclusion

This compound (BHT-933) is a selective α2-adrenoceptor agonist with pronounced hypotensive and antinociceptive properties. Its high affinity for α2-adrenoceptors and subsequent inhibition of adenylyl cyclase activity underscore its mechanism of action. The quantitative data and experimental protocols presented in this guide provide a solid foundation for further research and development of compounds targeting the α2-adrenergic system. While the selectivity profile of this compound is a key characteristic, a broader screening against other receptor families would provide a more complete understanding of its pharmacological specificity.

Initial Studies on the Antinociceptive Effects of Azepexole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the initial studies investigating the antinociceptive properties of Azepexole, also known as BHT 933. This compound is recognized pharmacologically as an alpha-2 (α₂) adrenergic receptor agonist. This document summarizes the quantitative findings, details the experimental methodologies employed in early research, and illustrates the key signaling pathways involved in its mechanism of action.

Overview of Antinociceptive Effects

Initial preclinical studies demonstrated that this compound produces a dose-dependent antinociceptive effect in mice. Research conducted by Vargas et al. (1989) established the efficacy of this compound in various pain models, including thermal and chemical nociception. The subcutaneous administration of this compound at doses ranging from 4 to 40 mg/kg resulted in measurable pain inhibition[1].

Quantitative Analysis of Efficacy

The antinociceptive potency of this compound was quantified and compared with morphine across three standard analgesic assays. The results, expressed as the effective dose required to produce a 16% effect (ED16), are summarized below.

| Compound | Tail-Immersion Test ED16 (mg/kg) | Tail-Pinch Test ED16 (mg/kg) | Acetic Acid Writhing Test ED16 (mg/kg) |

| This compound | 5.6 ± 0.4 | 6.7 ± 1.2 | 2.96 ± 0.2 |

| Morphine | 0.87 ± 0.03 | 0.47 ± 0.1 | 0.45 ± 0.01 |

| Data sourced from Vargas et al., 1989[1]. |

Proposed Mechanism of Action

This compound exerts its antinociceptive effects primarily through the activation of α₂-adrenergic receptors, which are integral components of the body's endogenous pain modulatory system. These receptors are densely located in key pain-processing regions, including the brainstem and the dorsal horn of the spinal cord[2].

Alpha-2 Adrenergic Signaling Pathway

The analgesic action of α₂-agonists is mediated by descending noradrenergic pathways that inhibit nociceptive transmission at the spinal level[3][4]. When this compound binds to presynaptic α₂-receptors on C-fiber terminals, it couples to an inhibitory G-protein (Gi). This coupling initiates a signaling cascade that:

-

Inhibits adenylyl cyclase, reducing cyclic AMP (cAMP) and Protein Kinase A (PKA) activity.

-

Inhibits presynaptic voltage-gated Ca²⁺ channels, which in turn suppresses the release of excitatory neurotransmitters like glutamate and substance P[3].

-

Activates G-protein-coupled inwardly rectifying potassium (GIRK) channels on postsynaptic neurons, leading to hyperpolarization and reduced neuronal excitability.

Interaction with the Opioid System

The role of the endogenous opioid system in this compound's action was investigated using the opioid antagonist naloxone. Naloxone partially antagonized the antinociceptive effects of this compound in the tail-immersion and tail-pinch tests but not in the acetic acid writhing test[1]. This suggests that while this compound's primary mechanism is independent of opioid receptors, there may be some level of interaction or cross-talk between the adrenergic and opioid pathways[5][6][7]. The decrease in the slope of the dose-response curve by naloxone indicates a non-competitive interaction, further supporting that this compound does not directly bind to opioid receptors[1].

Experimental Protocols

The antinociceptive properties of this compound were evaluated using established rodent models of pain. The following sections detail the methodologies for the key experiments cited.

References

- 1. Antinociceptive effects of this compound (BHT 933) in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Spinal α2‐adrenoceptors and neuropathic pain modulation; therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Spinal α2 -adrenoceptors and neuropathic pain modulation; therapeutic target - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Antinociceptive interactions between alpha 2-adrenergic and opiate agonists at the spinal level in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Antinociceptive Actions of α ...: Ingenta Connect [ingentaconnect.com]

- 7. Functional interactions between mu opioid and alpha 2A-adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

Azepexole: A Technical Overview of its Chemical Properties and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azepexole is a chemical compound identified as a selective alpha-2 (α2) adrenoceptor agonist. Its chemical structure and properties position it as a molecule of interest for research in pharmacology and drug development, particularly in areas involving the modulation of the adrenergic system. This technical guide provides an in-depth look at this compound's chemical structure and its known mechanism of action through the α2-adrenergic signaling pathway.

Chemical Structure

The definitive chemical structure of this compound is 6-ethyl-4,5,7,8-tetrahydro-[1][2]oxazolo[4,5-d]azepin-2-amine. Its molecular formula is C₉H₁₅N₃O, and it has a monoisotopic mass of 181.1215 g/mol .

Key Structural Features:

-

Oxazolo[4,5-d]azepine Core: A fused heterocyclic system comprising an oxazole ring and an azepine ring.

-

Ethyl Group: An ethyl substituent at the 6-position of the azepine ring.

-

Amino Group: A primary amine at the 2-position of the oxazole ring.

Synthesis Pathways

Mechanism of Action: Alpha-2 Adrenergic Receptor Agonism

This compound functions as a selective agonist for α2-adrenergic receptors. These receptors are a class of G protein-coupled receptors (GPCRs) that are crucial in regulating neurotransmitter release and physiological processes such as blood pressure control and sedation.

When this compound binds to the α2-adrenergic receptor, it initiates a signaling cascade that leads to the inhibition of adenylyl cyclase. This, in turn, decreases the intracellular concentration of cyclic AMP (cAMP). The reduction in cAMP levels has several downstream effects, including the modulation of ion channel activity and a decrease in the release of norepinephrine from presynaptic neurons. This presynaptic inhibition is a hallmark of α2-adrenoceptor agonism and contributes to the sympatholytic effects of compounds in this class.

Signaling Pathway Diagram

The following diagram illustrates the canonical signaling pathway initiated by the activation of α2-adrenergic receptors by an agonist such as this compound.

Caption: Alpha-2 Adrenergic Receptor Signaling Pathway activated by this compound.

Conclusion

This compound is a selective α2-adrenergic receptor agonist with a distinct chemical structure. While its specific synthesis pathways are not well-documented in public sources, its mechanism of action through the α2-adrenergic signaling cascade is understood based on the pharmacology of this receptor class. Further research into the synthesis and biological evaluation of this compound could provide valuable insights for the development of novel therapeutics targeting the adrenergic system. Due to the lack of available data on its synthesis, a detailed experimental protocol and quantitative analysis cannot be provided in this guide.

References

The Genesis of an Alpha-2 Agonist: A Technical History of Azepexole (B-HT 933)

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Azepexole, also known by its developmental code B-HT 933, is a potent and selective α2-adrenergic receptor agonist that emerged from early research into antihypertensive agents. Its development provided significant insights into the role of central α2-receptors in cardiovascular regulation and nociception. This technical guide delineates the discovery, synthesis, pharmacological profile, and developmental history of this compound, presenting key quantitative data in structured tables and detailing the experimental methodologies that defined its characterization. Through an in-depth exploration of its mechanism of action and preclinical findings, this document serves as a comprehensive resource for professionals in pharmacology and drug development.

Discovery and Synthesis

This compound, chemically described as 2-amino-6-ethyl-4,5,7,8-tetrahydro-6H-oxazolo[5,4-d]azepine, was first synthesized and patented by the German pharmaceutical company Dr. Karl Thomae GmbH. The initial synthesis, a critical step in its development, laid the groundwork for its subsequent pharmacological evaluation.

Synthesis Workflow:

The synthesis of this compound involves a multi-step process, which can be generalized as follows. The specific reagents and conditions are detailed in the original patent literature.

In Vitro Binding Affinity of Azepexole to Adrenergic Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azepexole, also known as B-HT 933, is a pharmacological agent recognized for its selective agonist activity at α2-adrenergic receptors. This technical guide provides a comprehensive overview of the in vitro binding affinity of this compound to various adrenergic receptor subtypes. Understanding the precise binding characteristics of this compound is crucial for its application in research and potential therapeutic development. This document summarizes available binding data, details common experimental methodologies for its determination, and illustrates the relevant signaling pathways.

Data Presentation: this compound Adrenergic Receptor Binding Profile

Extensive literature searches for quantitative in vitro binding affinity data (such as Kᵢ, IC₅₀, or K𝒹 values) for this compound across the full panel of human adrenergic receptor subtypes have yielded limited specific numerical data. The available information consistently highlights this compound's high selectivity for the α2-adrenergic receptor family over the α1 and β subtypes. Functional studies have repeatedly demonstrated its potent α2-agonist effects, such as the reduction of blood pressure and sedative properties, with minimal α1-agonist activity.[1][2]

| Receptor Subtype | Binding Affinity (Kᵢ, IC₅₀, or K𝒹) | Selectivity | Reference |

| α1-Adrenergic Receptors | |||

| α1A | Data not available | Low Affinity (Inferred) | |

| α1B | Data not available | Low Affinity (Inferred) | |

| α1D | Data not available | Low Affinity (Inferred) | |

| α2-Adrenergic Receptors | |||

| α2A | High Affinity (Specific values not consistently reported) | High | [1][2] |

| α2B | High Affinity (Specific values not consistently reported) | High | |

| α2C | High Affinity (Specific values not consistently reported) | High | |

| β-Adrenergic Receptors | |||

| β1 | Data not available | Negligible Affinity (Inferred) | |

| β2 | Data not available | Negligible Affinity (Inferred) | |

| β3 | Data not available | Negligible Affinity (Inferred) |

Table 1: Summary of the in vitro binding affinity of this compound for adrenergic receptor subtypes. The table reflects a qualitative assessment based on available literature, highlighting the compound's pronounced selectivity for α2-adrenergic receptors.

Experimental Protocols: Radioligand Binding Assays

The determination of a compound's binding affinity for a specific receptor is typically achieved through radioligand binding assays. These assays are considered the gold standard for quantifying receptor-ligand interactions.[3] The two primary types of assays used are saturation and competition binding assays.

Membrane Preparation

-

Source: Tissues or cultured cells expressing the adrenergic receptor subtype of interest are used. For recombinant receptors, cell lines such as HEK293 or CHO are commonly transfected with the specific human adrenergic receptor gene.

-

Homogenization: The cells or tissues are homogenized in a cold buffer (e.g., Tris-HCl) containing protease inhibitors to prevent protein degradation.

-

Centrifugation: The homogenate is subjected to a series of centrifugation steps to isolate the cell membrane fraction, which is rich in adrenergic receptors. The final membrane pellet is resuspended in an appropriate assay buffer.

-

Protein Quantification: The protein concentration of the membrane preparation is determined using a standard method, such as the Bradford or BCA assay, to ensure consistency across experiments.

Competition Radioligand Binding Assay

This assay is used to determine the affinity (Kᵢ) of an unlabeled compound (the "competitor," e.g., this compound) for a receptor by measuring its ability to displace a radiolabeled ligand ("radioligand") that has a known high affinity and specificity for that receptor.

-

Reaction Mixture: The assay is typically performed in microplates and each well contains:

-

A fixed concentration of the membrane preparation.

-

A fixed concentration of a suitable radioligand (e.g., [³H]-prazosin for α1 receptors, [³H]-rauwolscine or [³H]-yohimbine for α2 receptors). The radioligand concentration is usually set at or below its K𝒹 value.[4]

-

A range of concentrations of the unlabeled competitor drug (this compound).

-

-

Incubation: The mixture is incubated at a specific temperature (e.g., 25°C or 37°C) for a duration sufficient to reach binding equilibrium.

-

Separation of Bound and Free Radioligand: After incubation, the bound radioligand is separated from the free (unbound) radioligand. This is commonly achieved by rapid vacuum filtration through glass fiber filters, which trap the membrane fragments with the bound radioligand.

-

Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

-

Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

-

Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the competitor. A sigmoidal curve is fitted to the data to determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand). The Kᵢ value is then calculated from the IC₅₀ using the Cheng-Prusoff equation:

Kᵢ = IC₅₀ / (1 + [L]/K𝒹)

where [L] is the concentration of the radioligand and K𝒹 is the dissociation constant of the radioligand.[5]

Mandatory Visualizations

Signaling Pathways

Figure 1: Simplified signaling pathways of α1 and α2-adrenergic receptors.

Experimental Workflow

References

- 1. Pharmacodynamic studies with a specific alpha 2-adrenoceptor agonist (BHT-933) in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Postsynaptic alpha 1- and alpha 2-adrenoceptors in the circulatory system of the pithed rat: selective stimulation of the alpha 2-type by B-HT 933 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The signaling and selectivity of α‐adrenoceptor agonists for the human α2A, α2B and α2C‐adrenoceptors and comparison with human α1 and β‐adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The GraphPad Guide to Analyzing Radioligand Binding Data [farmamol.web.uah.es]

Azepexole's Cardiovascular Profile: A Technical Guide for Researchers

For Immediate Release

This technical document provides a comprehensive overview of the cardiovascular effects of Azepexole, a selective alpha-2 adrenergic receptor agonist. It is intended for researchers, scientists, and drug development professionals interested in the pharmacology and potential therapeutic applications of this compound. This guide synthesizes available data on its mechanism of action, effects on cardiovascular parameters, and the experimental methodologies used in its evaluation.

Core Findings on Cardiovascular Effects

This compound has demonstrated clear effects on the cardiovascular system, primarily through its action as a selective agonist for alpha-2 adrenoceptors. Clinical studies in normotensive subjects have shown that this compound produces a significant reduction in both systolic and diastolic blood pressure.

Quantitative Data Summary

The following table summarizes the key quantitative findings from a comparative study of oral this compound and Clonidine in normotensive subjects. The data represents the mean changes observed in blood pressure.

| Treatment Group | Change in Systolic Blood Pressure (mmHg) | Change in Diastolic Blood Pressure (mmHg) |

| This compound (10 mg) | ↓ 15.5 (± 3.3) | ↓ 5.3 (± 1.4) |

| Clonidine (300 µg) | ↓ 11.1 (± 2.6) | ↓ 4.7 (± 1.5) |

Note: Data is presented as mean change (± SEM). A negative value indicates a decrease from baseline.

Mechanism of Action: Alpha-2 Adrenergic Receptor Agonism

This compound exerts its cardiovascular effects by selectively binding to and activating alpha-2 adrenergic receptors. This interaction initiates a downstream signaling cascade that ultimately leads to a reduction in sympathetic outflow from the central nervous system and direct effects on vascular smooth muscle.

Signaling Pathway

The binding of this compound to the alpha-2 adrenoceptor, a G protein-coupled receptor (GPCR), triggers the activation of an associated inhibitory G protein (Gi). This activation leads to the dissociation of the Gαi subunit, which in turn inhibits the enzyme adenylyl cyclase. The inhibition of adenylyl cyclase results in a decrease in the intracellular concentration of cyclic AMP (cAMP). Furthermore, the signaling pathway involves an influx of extracellular calcium (Ca2+) through voltage-operated calcium channels, contributing to its effects on vascular tone.[1]

Experimental Protocols

The evaluation of this compound's cardiovascular effects has been conducted through rigorous clinical trials. The following methodologies are based on established protocols for antihypertensive drug evaluation.

Measurement of Blood Pressure in Human Subjects

Objective: To accurately assess the effect of this compound on systolic and diastolic blood pressure.

Procedure:

-

Participant Preparation: Participants are instructed to avoid caffeine, exercise, and smoking for at least 30 minutes prior to measurement. They are seated comfortably in a quiet room with their back supported and feet flat on the floor for at least 5 minutes before the first reading. The arm used for measurement is supported at heart level.

-

Cuff Selection and Placement: An appropriately sized cuff is selected based on the participant's arm circumference. The cuff is placed on the upper arm with the midline of the bladder over the brachial artery.

-

Measurement Technique:

-

Blood pressure is measured using a validated automated oscillometric device.

-

Three separate readings are taken at 1-2 minute intervals.

-

The first reading is discarded, and the average of the second and third readings is recorded as the final blood pressure measurement.

-

-

Data Recording: Systolic blood pressure (SBP), diastolic blood pressure (DBP), and heart rate are recorded for each measurement.

Experimental Workflow for a Clinical Trial

The following diagram illustrates a typical workflow for a randomized, double-blind, placebo-controlled clinical trial designed to evaluate the cardiovascular effects of this compound.

This technical guide provides a foundational understanding of this compound's cardiovascular properties. Further research is warranted to fully elucidate its therapeutic potential and safety profile in various patient populations.

References

Methodological & Application

Application Notes and Protocols for Antinociceptive Studies of Azepexole in Mice

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azepexole (BHT 933) is a potent α2-adrenergic receptor agonist that has demonstrated significant antinociceptive properties in preclinical studies. Its mechanism of action primarily involves the activation of α2-adrenergic receptors in the central nervous system, leading to the inhibition of nociceptive signal transmission at both spinal and supraspinal levels. This document provides detailed application notes and protocols for utilizing this compound in antinociceptive studies in mice, including optimal dosage information, experimental methodologies, and a summary of its signaling pathway.

Optimal Dosage of this compound for Antinociceptive Studies

Quantitative data from preclinical studies have established a dose-dependent antinociceptive effect of this compound in mice. The optimal dosage can vary depending on the specific pain modality being investigated.

Table 1: Effective Doses of this compound in Murine Antinociceptive Tests [1]

| Pain Assay | Administration Route | Effective Dose Range (mg/kg) | ED16 (mg/kg) ± SEM |

| Tail-Immersion Test | Subcutaneous (s.c.) | 4 - 40 | 5.6 ± 0.4 |

| Tail-Pinch Test | Subcutaneous (s.c.) | 4 - 40 | 6.7 ± 1.2 |

| Acetic Acid Writhing Test | Subcutaneous (s.c.) | 4 - 40 | 2.96 ± 0.2 |

ED16 represents the dose required to produce a 16% maximal possible effect.

Experimental Protocols

Detailed methodologies for key experiments cited are provided below. It is crucial to adhere to institutional and national guidelines for the ethical use of animals in research.

Acetic Acid-Induced Writhing Test

This test is a model of visceral inflammatory pain.

Materials:

-

This compound solution

-

0.6% - 1% acetic acid solution in sterile saline[2]

-

Male mice (e.g., Swiss Webster), 20-30g[3]

-

Syringes and needles for subcutaneous and intraperitoneal injections

-

Observation chambers

Procedure:

-

Acclimatize mice to the testing room for at least 30-60 minutes.

-

Administer this compound (4-40 mg/kg) or vehicle control subcutaneously.

-

After a predetermined pretreatment time (e.g., 30 minutes), inject 0.1 mL/10 g body weight of the acetic acid solution intraperitoneally.[2]

-

Immediately place the mouse in an individual observation chamber.

-

After a latency period of 5 minutes, count the number of writhes for a 10-15 minute period.[4] A writhe is characterized by a contraction of the abdominal muscles, stretching of the body, and extension of the hind limbs.[3]

-

The antinociceptive effect is expressed as the percentage inhibition of writhing compared to the vehicle-treated group.

Tail-Immersion Test

This is a thermal nociception assay that primarily measures spinally mediated analgesia.

Materials:

-

This compound solution

-

Water bath maintained at a constant temperature (e.g., 46°C, 51-55°C)[5][6]

-

Mouse restrainer

-

Stopwatch

Procedure:

-

Acclimatize mice to the experimental setup, including gentle restraint.

-

Administer this compound (4-40 mg/kg) or vehicle control subcutaneously.

-

At various time points after drug administration (e.g., 15, 30, 60 minutes), gently restrain the mouse.

-

Immerse the distal half to one-third of the mouse's tail into the hot water bath.[7][8]

-

Start the stopwatch immediately and measure the latency to a rapid tail flick or withdrawal.

-

A cut-off time (e.g., 10-15 seconds) must be implemented to prevent tissue damage.[7] If the mouse does not respond within this time, remove the tail and record the latency as the cut-off time.

-

The increase in tail-withdrawal latency is a measure of the antinociceptive effect.

Tail-Pinch Test

This is a mechanical nociception assay.

Materials:

-

This compound solution

-

Artery clip or a specialized pressure applicator

-

Mouse restrainer

Procedure:

-

Acclimatize mice to the experimental setup and restraint.

-

Administer this compound (4-40 mg/kg) or vehicle control subcutaneously.

-

At predetermined time intervals, gently restrain the mouse.

-

Apply firm pressure to the base or middle portion of the tail using an artery clip or a calibrated pincher.

-

Record the latency to the first signs of a struggle or attempt to bite the clip.

-

A cut-off time should be established to avoid tissue injury.

-

An increase in the latency to respond indicates an antinociceptive effect.

Mechanism of Action and Signaling Pathway

This compound exerts its antinociceptive effects primarily through its action as an agonist at α2-adrenergic receptors. These G-protein coupled receptors are located both presynaptically on primary afferent terminals and postsynaptically on second-order neurons in the dorsal horn of the spinal cord, as well as in supraspinal pain processing centers.[9][10]

Activation of presynaptic α2-receptors inhibits the release of excitatory neurotransmitters, such as substance P and glutamate, from nociceptive primary afferent fibers. Postsynaptic α2-receptor activation leads to hyperpolarization of dorsal horn neurons, reducing their excitability and the propagation of pain signals to higher brain centers.

The antinociceptive effect of this compound is partially antagonized by naloxone, suggesting a complex interaction that may involve endogenous opioid systems, although a direct competitive interaction at opioid receptors is unlikely.[1]

Caption: this compound's antinociceptive signaling pathway.

Experimental Workflow

The following diagram illustrates a typical workflow for an antinociceptive study using this compound in mice.

Caption: Workflow for this compound antinociceptive studies.

References

- 1. Antinociceptive effects of this compound (BHT 933) in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 2.11. Analgesic Activity Test Using Acetic Acid-Induced Writhing Test [bio-protocol.org]

- 3. rjptsimlab.com [rjptsimlab.com]

- 4. saspublishers.com [saspublishers.com]

- 5. Tail immersion [bio-protocol.org]

- 6. ajrconline.org [ajrconline.org]

- 7. meliordiscovery.com [meliordiscovery.com]

- 8. Behavior tests [bio-protocol.org]

- 9. Pharmacological Profiles of Alpha 2 Adrenergic Receptor Agonists Identified Using Genetically Altered Mice and Isobolographic Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Antinociception induced by alpha-2-adrenoceptor agonists, with special emphasis on medetomidine studies - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Measuring Azepexole-Induced Vasoconstriction

Audience: Researchers, scientists, and drug development professionals.

Introduction

Azepexole is an adrenergic agonist that elicits vasoconstriction, primarily through its action on α2-adrenoceptors.[1] The study of its vasoconstrictive properties is crucial for understanding its pharmacological profile and potential therapeutic applications. This document provides detailed protocols for in vitro and in vivo techniques to measure this compound-induced vasoconstriction, along with data presentation guidelines and a description of the underlying signaling pathway.

Signaling Pathway of this compound-Induced Vasoconstriction

This compound, a selective α2-adrenoceptor agonist, induces vasoconstriction in vascular smooth muscle.[1] The binding of this compound to the α2-adrenoceptor, a G-protein coupled receptor (GPCR), initiates a signaling cascade. This receptor is associated with an inhibitory G-protein (Gi).[1][2] Activation of the Gi protein leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic adenosine monophosphate (cAMP). A reduction in cAMP levels contributes to smooth muscle contraction.

Furthermore, the signaling pathway for this compound-induced vasoconstriction in human subcutaneous resistance arteries involves a pertussis toxin-sensitive G protein (likely Gi) and is largely dependent on the influx of extracellular calcium (Ca2+) through voltage-operated calcium channels.[1] This influx of Ca2+ increases the intracellular Ca2+ concentration, leading to the activation of calmodulin. The Ca2+-calmodulin complex then activates myosin light chain kinase (MLCK), which phosphorylates the myosin light chains, enabling the interaction between actin and myosin filaments and resulting in smooth muscle contraction and vasoconstriction.

Data Presentation: this compound-Induced Vasoconstriction

Quantitative data from dose-response experiments should be summarized in a clear and structured table. This allows for easy comparison of key parameters such as the half-maximal effective concentration (EC50) and the maximum response (Emax).

| Agonist | Preparation | EC50 (M) | Emax (% of KCl max) | n |

| This compound | Rat Mesenteric Artery | [Insert Value] | [Insert Value] | [#] |

| This compound | Human Subcutaneous Artery | [Insert Value] | [Insert Value] | [#] |

| Phenylephrine (Control) | Rat Mesenteric Artery | [Insert Value] | [Insert Value] | [#] |

| Norepinephrine (Control) | Rat Mesenteric Artery | [Insert Value] | [Insert Value] | [#] |

Note: This table is a template. The values for this compound need to be determined experimentally.

Experimental Protocols

In Vitro Measurement: Wire Myography

Wire myography is an in vitro technique used to assess the contractility of isolated small resistance arteries.[3][4][5]

Objective: To determine the dose-response relationship of this compound-induced vasoconstriction in isolated arteries.

Materials:

-

Wire myograph system

-

Dissecting microscope

-

Surgical scissors and forceps

-

Petri dish

-

Ice-cold physiological saline solution (PSS), e.g., Krebs-Henseleit solution

-

This compound stock solution

-

Potassium chloride (KCl) solution (for inducing maximal contraction)

-

Oxygen/Carbon Dioxide gas mixture (95% O2, 5% CO2)

-

Data acquisition system

Protocol:

-

Vessel Isolation:

-

Euthanize the experimental animal (e.g., rat) according to approved ethical protocols.

-

Dissect the desired tissue (e.g., mesenteric bed) and place it in a petri dish containing ice-cold PSS.[3]

-

Under a dissecting microscope, carefully isolate a resistance artery (100-300 µm in diameter).[3]

-

Clean the artery of surrounding adipose and connective tissue.

-

Cut the artery into segments of approximately 2 mm in length.[3]

-

-

Mounting the Vessel:

-

Mount the arterial segment onto the two wires of the myograph jaws.

-

Submerge the mounted vessel in the myograph chamber containing PSS maintained at 37°C and continuously gassed with 95% O2 / 5% CO2.[3]

-

-

Normalization and Equilibration:

-

Allow the vessel to equilibrate for at least 30 minutes.

-

Perform a normalization procedure to determine the optimal resting tension for the vessel to generate maximal active tension.[4][5] This involves stepwise increases in tension and recording the corresponding force generation in response to a stimulant like KCl.

-

-

Viability and Endothelium Integrity Check:

-

Assess the viability of the vessel by challenging it with a high concentration of KCl (e.g., 60 mM).

-

To check for endothelium integrity, pre-constrict the vessel with an agonist (e.g., phenylephrine) and then administer an endothelium-dependent vasodilator (e.g., acetylcholine). A relaxation response indicates a functional endothelium.

-

-

Dose-Response Curve Generation:

-

After washing out the previous drugs and allowing the vessel to return to its resting state, add cumulative concentrations of this compound to the bath.

-

Start with a low concentration and increase it stepwise after the response to the previous concentration has stabilized.

-

Record the isometric tension generated at each concentration.

-

At the end of the experiment, add a high concentration of KCl to determine the maximal contractile response of the vessel.

-

-

Data Analysis:

-

Express the contractile response to this compound as a percentage of the maximal contraction induced by KCl.

-

Plot the concentration of this compound (on a logarithmic scale) against the percentage of maximal contraction to generate a dose-response curve.

-

Calculate the EC50 and Emax values from the curve.

-

In Vitro Measurement: Isolated Perfused Artery

This technique allows for the study of vascular reactivity in an isolated arterial segment under controlled pressure or flow.

Objective: To measure the change in perfusion pressure in response to this compound as an indicator of vasoconstriction.

Materials:

-

Perfusion system (pump, pressure transducer, reservoir)

-

Dissecting microscope

-

Surgical tools

-

Catheters

-

Physiological salt solution (PSS)

-

This compound stock solution

-

Data acquisition system

Protocol:

-

Artery Isolation and Cannulation:

-

Isolate an arterial segment as described for wire myography.

-

Under a dissecting microscope, carefully insert a catheter into one end of the artery and secure it with a suture.

-

Flush the artery with PSS to remove any blood.

-

Cannulate the other end of the artery.

-

-

Perfusion Setup:

-

Mount the cannulated artery in an organ bath filled with PSS at 37°C and gassed with 95% O2 / 5% CO2.

-

Connect the inflow catheter to a perfusion pump that delivers PSS at a constant flow rate.

-

Connect the outflow to a reservoir.

-

Place a pressure transducer in line with the inflow to continuously monitor the perfusion pressure.

-

-

Equilibration:

-

Allow the preparation to equilibrate for 30-60 minutes until a stable baseline perfusion pressure is achieved.

-

-

This compound Administration:

-

Introduce this compound into the perfusate at increasing concentrations.

-

Allow the perfusion pressure to stabilize at each concentration before increasing the dose.

-

-

Data Recording and Analysis:

-

Continuously record the perfusion pressure.

-

An increase in perfusion pressure at a constant flow rate indicates vasoconstriction.

-

Plot the concentration of this compound against the change in perfusion pressure to generate a dose-response curve.

-

In Vivo Measurement: Laser Doppler Flowmetry

Laser Doppler Flowmetry (LDF) is a non-invasive method to measure blood flow in the microcirculation of tissues like the skin.[6][7]

Objective: To assess the effect of locally or systemically administered this compound on skin blood flow.

Materials:

-

Laser Doppler Flowmetry system with a probe

-

Data acquisition software

-

Method for drug delivery (e.g., iontophoresis for local administration, or intravenous infusion for systemic administration)

-

This compound solution

Protocol:

-

Subject Preparation:

-

The subject should rest in a supine position in a temperature-controlled room to achieve a stable cardiovascular state.

-

Attach the LDF probe to the skin surface of interest (e.g., the forearm).[3]

-

-

Baseline Measurement:

-

Record baseline skin blood flow for a sufficient period to ensure a stable signal.

-

-

This compound Administration:

-

Local Administration (Iontophoresis):

-

Fill the iontophoresis chamber with the this compound solution and place it on the skin near the LDF probe.

-

Apply a small electrical current to facilitate the delivery of the charged this compound molecules into the skin.

-

-

Systemic Administration:

-

Administer this compound intravenously at a controlled infusion rate.

-

-

-

Blood Flow Measurement:

-

Continuously record the LDF signal throughout the drug administration period and for a suitable time afterward to capture the full response.

-

A decrease in the LDF signal (perfusion units) indicates vasoconstriction.

-

-

Data Analysis:

-

Express the change in blood flow as a percentage of the baseline measurement.

-

For dose-response studies, different concentrations or infusion rates of this compound can be tested.

-

References

- 1. The mechanism of action of alpha 2-adrenoceptors in human isolated subcutaneous resistance arteries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Alpha-2 adrenergic receptor - Wikipedia [en.wikipedia.org]

- 3. Facilitating laser Doppler measurements of cutaneous adrenergic vasoconstriction: a comparison of methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Simple isolated perfused artery preparation: vasoconstrictor evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Sympathetic skin vasoconstriction--further evaluation using laser Doppler techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ijsdr.org [ijsdr.org]

- 7. files.core.ac.uk [files.core.ac.uk]

Application Notes and Protocols for the Use of Azepexole in Human Subcutaneous Resistance Artery Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azepexole is a selective alpha-2 adrenoceptor agonist that has been utilized in research to investigate the physiological and pathological regulation of vascular tone.[1] In human subcutaneous resistance arteries, which are critical in determining peripheral vascular resistance and blood pressure, this compound induces vasoconstriction.[1][2] Understanding the mechanism of action of compounds like this compound in these specific arteries provides valuable insights for the development of novel therapeutics targeting cardiovascular diseases.

These application notes provide a comprehensive overview of the use of this compound in studying human subcutaneous resistance arteries, including its mechanism of action, experimental protocols for assessing its effects, and expected outcomes.

Mechanism of Action

This compound elicits its vasoconstrictor effect in human subcutaneous resistance arteries primarily through the activation of post-junctional alpha-2 adrenoceptors on vascular smooth muscle cells.[1][3] This activation initiates a signaling cascade that leads to an increase in intracellular calcium ([Ca2+]i) and subsequent smooth muscle contraction.[1] The key steps in this compound's mechanism of action are:

-

Receptor Binding: this compound binds to and activates alpha-2 adrenoceptors, which are coupled to pertussis toxin-sensitive Gi-proteins.[1][3]

-

G-protein Activation: Activation of the Gi-protein leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[3] Reduced cAMP levels contribute to a contractile state.

-

Calcium Influx: The primary mechanism for increased [Ca2+]i is the influx of extracellular calcium, likely through voltage-operated calcium channels (VOCCs).[1]

-

Calcium Sensitization: this compound has also been shown to increase the sensitivity of the contractile apparatus to calcium, meaning that a greater contractile force is generated for a given level of intracellular calcium.[1]

In vivo studies using the highly selective alpha-2 adrenergic agonist this compound have shown a biphasic response in human dorsal hand veins, with low doses causing venodilation and higher doses leading to intense venoconstriction.[4]

Data Presentation

Table 1: Effects of Various Pharmacological Agents on this compound-Induced Responses in Human Subcutaneous Resistance Arteries

| Pharmacological Agent | Target | Effect on this compound-Induced Contraction | Effect on this compound-Induced [Ca2+]i Increase | Reference |

| Dihydropyridine Antagonist (e.g., (-)-202 791) | Voltage-Operated Calcium Channels | Partial Inhibition | Partial Inhibition | [1] |

| Pertussis Toxin | Gi-proteins | Inhibition | Not Reported | [1] |

| Ryanodine | Intracellular Ca2+ Release from Sarcoplasmic Reticulum | Partial Inhibition (in Ca2+-free solution) | Not Reported | [1] |

| Removal of Extracellular Ca2+ | Extracellular Calcium Influx | Marked Inhibition | Marked Inhibition | [1] |

Experimental Protocols

Protocol 1: Isolation and Mounting of Human Subcutaneous Resistance Arteries

Objective: To isolate and mount human subcutaneous resistance arteries for isometric tension recording.

Materials:

-

Subcutaneous fat biopsies from healthy donors

-

Physiological Saline Solution (PSS), composition (in mM): NaCl 119, KCl 4.7, KH2PO4 1.18, MgSO4 1.17, NaHCO3 25, CaCl2 2.5, EDTA 0.026, glucose 5.5.

-

Dissection microscope

-

Small vessel wire myograph system

-

Tungsten wires (40 µm diameter)

Procedure:

-

Obtain subcutaneous fat biopsies and immediately place them in cold PSS.

-

Under a dissection microscope, carefully dissect resistance arteries (typically 100-400 µm in diameter) from the surrounding adipose and connective tissue.

-

Cut the isolated artery into segments of approximately 2 mm in length.

-

Mount the arterial segments on two 40 µm tungsten wires in the jaws of a small vessel wire myograph.

-

Submerge the mounted artery in a chamber filled with PSS, maintained at 37°C and bubbled with 95% O2 / 5% CO2.

-

Allow the artery to equilibrate for at least 30 minutes before proceeding with normalization and experimentation.

Protocol 2: Assessment of this compound-Induced Vasoconstriction

Objective: To determine the concentration-response relationship of this compound in isolated human subcutaneous resistance arteries.

Materials:

-

Mounted arterial segments (from Protocol 1)

-

This compound stock solution

-

PSS

Procedure:

-

After equilibration, normalize the arterial segments to determine their optimal resting tension.

-

Pre-contract the arteries with a high potassium solution (KPSS) to assess their viability and maximal contractile capacity.

-

Wash the arteries with PSS and allow them to return to their resting tension.

-

Construct a cumulative concentration-response curve for this compound by adding increasing concentrations of the drug to the myograph chamber at regular intervals.

-

Record the isometric tension at each concentration until a maximal response is achieved.

-

Data can be expressed as a percentage of the maximal contraction induced by KPSS.

Protocol 3: Investigation of the Role of Extracellular Calcium

Objective: To determine the dependence of this compound-induced contraction on extracellular calcium influx.

Materials:

-

Mounted arterial segments

-

This compound

-

Calcium-free PSS (PSS without CaCl2, supplemented with EGTA to chelate residual calcium)

Procedure:

-

Perform a control concentration-response curve to this compound in normal PSS.

-

Wash the artery and replace the normal PSS with calcium-free PSS.

-

Allow the artery to incubate in calcium-free PSS for a sufficient period to deplete extracellular calcium.

-

Construct a second concentration-response curve to this compound in the absence of extracellular calcium.

-

Compare the responses to this compound in the presence and absence of extracellular calcium. A significant reduction or abolition of the contractile response in calcium-free PSS indicates a dependence on extracellular calcium influx.[1]

Protocol 4: Investigating the Involvement of Voltage-Operated Calcium Channels and Gi-Proteins

Objective: To investigate the signaling pathways involved in this compound-induced vasoconstriction.

Materials:

-

Mounted arterial segments

-

This compound

-

Voltage-operated calcium channel blocker (e.g., a dihydropyridine antagonist)

-

Pertussis toxin

Procedure:

-

Voltage-Operated Calcium Channels:

-

Perform a control concentration-response curve to this compound.

-

Wash the artery and pre-incubate it with a VOCC blocker for a specified time.

-

In the continued presence of the blocker, construct a second concentration-response curve to this compound. A rightward shift and/or a reduction in the maximal response compared to the control curve suggests the involvement of VOCCs.[1]

-

-

Gi-Proteins:

-

Incubate arterial segments with pertussis toxin (or its vehicle control) for several hours prior to mounting.

-

Mount the pre-treated arteries and perform a concentration-response curve to this compound. Inhibition of the contractile response in the pertussis toxin-treated arteries compared to the vehicle-treated controls indicates the involvement of a Gi-protein.[1]

-

Mandatory Visualizations

Caption: Signaling pathway of this compound in vascular smooth muscle cells.

References

- 1. The mechanism of action of alpha 2-adrenoceptors in human isolated subcutaneous resistance arteries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. reprocell.com [reprocell.com]

- 3. CV Pharmacology | Alpha-Adrenoceptor Agonists (α-agonists) [cvpharmacology.com]

- 4. Human response to alpha2-adrenergic agonist stimulation studied in an isolated vascular bed in vivo: Biphasic influence of dose, age, gender, and receptor genotype - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Preparation of Azepexole Solutions for In Vivo Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azepexole is an adrenergic alpha-agonist that has been investigated for its potential therapeutic effects, including antinociceptive properties. Successful in vivo evaluation of this compound necessitates the preparation of well-characterized, stable, and biocompatible solutions suitable for administration to laboratory animals. This document provides detailed protocols and application notes to guide researchers in the preparation of this compound solutions for in vivo experiments. Due to the limited publicly available data on the specific solubility of this compound, a tiered approach to vehicle selection is presented.

Physicochemical Data of this compound

A summary of the available physicochemical data for this compound is presented in Table 1. The existence of a dihydrochloride salt suggests potential for aqueous solubility.

| Property | Value | Source |

| Molecular Formula | C₉H₁₅N₃O | PubChem |

| Molecular Weight | 181.24 g/mol | PubChem |

| Form | Dihydrochloride salt also available | PubChem |

| In Vivo Dosing (Mice) | 4 - 40 mg/kg (subcutaneous) | [1] |

Table 1: Physicochemical Properties of this compound

Recommended Excipients for Formulation Development

For compounds with limited aqueous solubility, various excipients can be employed to enhance solubilization and stability. The selection of an appropriate vehicle is critical to ensure drug delivery without causing adverse effects from the vehicle itself.[2][3][4]

| Excipient | Class | Purpose | Typical Concentration for In Vivo Use |

| Saline (0.9% NaCl) | Vehicle | Isotonic vehicle for water-soluble compounds. | As required |

| Dimethyl sulfoxide (DMSO) | Co-solvent | Solubilizes a wide range of polar and non-polar compounds.[5] | < 10% (ideally < 1%) in final volume |

| Ethanol | Co-solvent | Used in combination with other solvents to dissolve poorly soluble drugs. | < 10% in final volume |

| Polysorbate 80 (Tween® 80) | Surfactant | Non-ionic surfactant and emulsifier to improve solubility and stability.[6][7] | 0.1% - 5% |

| Butylated hydroxytoluene (BHT) | Antioxidant | Prevents oxidative degradation of the active compound.[8][9] | 0.01% - 0.1% |

Table 2: Common Excipients for In Vivo Formulations

Experimental Protocols

The following protocols provide a stepwise approach to preparing this compound solutions. It is recommended to start with the simplest aqueous-based vehicle and proceed to more complex formulations if solubility is a limiting factor.

Protocol 1: Preparation of this compound in Saline

This protocol is suitable if this compound dihydrochloride is sufficiently soluble in an aqueous vehicle.

Materials:

-

This compound dihydrochloride

-

Sterile 0.9% saline solution

-

Sterile vials

-

0.22 µm sterile syringe filter

Procedure:

-

Calculate the required amount of this compound dihydrochloride based on the desired concentration and final volume.

-

Aseptically add the calculated amount of this compound to a sterile vial.

-

Add the sterile saline solution to the vial.

-

Vortex or sonicate the solution until the this compound is completely dissolved. Visually inspect for any particulates.

-

If the solution is clear, sterile-filter it through a 0.22 µm syringe filter into a final sterile vial.

-

Label the vial with the compound name, concentration, date of preparation, and store appropriately.

Protocol 2: Preparation of this compound with Co-solvents and Surfactants

This protocol should be followed if this compound is not adequately soluble in saline alone.

Materials:

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

Ethanol

-

Polysorbate 80 (Tween® 80)

-

Sterile 0.9% saline solution

-

Sterile vials

-

0.22 µm sterile syringe filter

Procedure:

-

Calculate the required amounts of all components.

-

In a sterile vial, dissolve the calculated amount of this compound in a small volume of DMSO (e.g., 5-10% of the final volume).

-

If needed, add a small volume of ethanol (e.g., 5-10% of the final volume) and vortex to aid dissolution.

-

In a separate sterile vial, prepare the vehicle by adding Polysorbate 80 to the sterile saline solution (e.g., to a final concentration of 1-5%). Mix thoroughly.

-

Slowly add the vehicle solution to the this compound/co-solvent mixture while vortexing to prevent precipitation.

-

Visually inspect the final solution for clarity.

-

Sterile-filter the final solution through a 0.22 µm syringe filter into a final sterile vial.

-

Label the vial with all components, concentrations, date of preparation, and store as recommended.

Protocol 3: Addition of an Antioxidant

If the stability of this compound in solution is a concern, an antioxidant such as Butylated hydroxytoluene (BHT) can be included.

Materials:

-

As per Protocol 1 or 2

-

Butylated hydroxytoluene (BHT)

-

Ethanol (for BHT stock solution)

Procedure:

-

Prepare a stock solution of BHT in ethanol (e.g., 10 mg/mL).[8]

-

During the preparation of the this compound solution (either Protocol 1 or 2), add the appropriate volume of the BHT stock solution to achieve the desired final concentration (e.g., 0.01%).

-

Ensure the final concentration of ethanol from the BHT stock is within an acceptable range for the intended in vivo experiment.

-

Proceed with the remaining steps of the chosen protocol.

Visualization of Experimental Workflow and Signaling Pathway

Experimental Workflow

The following diagram illustrates the decision-making process for preparing an this compound solution for in vivo experiments.

Caption: Workflow for this compound solution preparation.

Signaling Pathway of Adrenergic Alpha-Agonists

This compound acts as an agonist at alpha-adrenergic receptors. These receptors are G-protein coupled receptors (GPCRs) and are divided into two main subtypes, α1 and α2, which activate distinct signaling pathways.[10][11][12]

Caption: Alpha-adrenergic receptor signaling pathways.

References

- 1. Antinociceptive effects of this compound (BHT 933) in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Investigation of solvents that can be used as vehicles to evaluate poorly soluble compounds in short-term oral toxicity studies in rats [jstage.jst.go.jp]

- 4. caymanchem.com [caymanchem.com]

- 5. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 6. scientificliterature.org [scientificliterature.org]

- 7. researchgate.net [researchgate.net]

- 8. EP0326407A2 - Method for preparing aqueous analytical reagents containing water insoluble antioxidant - Google Patents [patents.google.com]

- 9. Butylated Hydroxytoluene Analogs: Synthesis and Evaluation of Their Multipotent Antioxidant Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Alpha-adrenergic agonist - Wikipedia [en.wikipedia.org]

- 11. CV Pharmacology | Alpha-Adrenoceptor Agonists (α-agonists) [cvpharmacology.com]

- 12. geneglobe.qiagen.com [geneglobe.qiagen.com]

Application of Small Molecules in Neurological Disorder Research: BRL-50481 and Pramipexole

Note on "Azepexole": Initial searches for "this compound" in the context of neurological disorder research did not yield specific results for a compound with this name. However, extensive research has been conducted on other molecules with applications in neurological disorders. This document focuses on two such compounds, BRL-50481 and Pramipexole, for which significant preclinical data is available.

BRL-50481: A Selective PDE7 Inhibitor for Neuroprotection

Application Notes:

BRL-50481 is a selective inhibitor of phosphodiesterase 7 (PDE7), an enzyme that degrades cyclic adenosine monophosphate (cAMP).[1] By inhibiting PDE7, BRL-50481 increases intracellular cAMP levels, which in turn activates the cAMP/CREB signaling pathway.[2] This pathway is crucial for neuronal survival, synaptic plasticity, and memory formation.

In preclinical studies, BRL-50481 has demonstrated neuroprotective effects against sevoflurane-induced neurodegeneration and long-term memory deficits in neonatal mice.[2][3] Co-administration of BRL-50481 with sevoflurane was found to significantly reduce neuron apoptosis and improve performance in memory-related behavioral tasks.[2] These findings suggest that BRL-50481 could be a potential therapeutic agent for mitigating neuronal damage and cognitive impairment associated with certain anesthetic agents.[2] Its mechanism of action makes it a valuable research tool for investigating the role of the cAMP/CREB pathway in neuroprotection and cognitive function.

Quantitative Data Summary: BRL-50481 in a Model of Sevoflurane-Induced Neurodegeneration

| Parameter | Control Group | Sevoflurane Group | Sevoflurane + BRL-50481 Group | Reference |

| Morris Water Maze (Escape Latency) | Shorter latency | Markedly longer latency | Significantly shorter latency than Sevoflurane group | [2] |

| Neuron Apoptosis | Baseline level | Markedly increased | Significantly reduced compared to Sevoflurane group | [2] |

| cAMP Levels in Hippocampus | Normal levels | Decreased | Restored to near-normal levels | [2] |

| p-CREB/CREB Ratio in Hippocampus | Normal ratio | Decreased | Restored to near-normal levels | [2] |

Experimental Protocols

1. Animal Model of Sevoflurane-Induced Neurodegeneration

-

Animals: Neonatal mice (e.g., C57BL/6, postnatal day 7).

-

Anesthesia Induction: Mice are exposed to 3% sevoflurane in 100% oxygen for a specified duration (e.g., 2 hours) in a temperature-controlled chamber.

-

BRL-50481 Administration: BRL-50481 is dissolved in a suitable vehicle (e.g., DMSO and then diluted in saline). It is administered via intraperitoneal (i.p.) injection at a specific dose prior to or concurrently with sevoflurane exposure.

-

Control Groups: Include a control group receiving only the vehicle and a group exposed only to sevoflurane.

-

Post-Procedure Care: Animals are allowed to recover in a warm environment before being returned to their home cages. Behavioral testing and tissue collection are performed at specified time points post-exposure.[4][5]

2. Morris Water Maze Test for Spatial Learning and Memory

-

Apparatus: A circular pool (e.g., 120 cm in diameter) filled with opaque water (e.g., using non-toxic white paint) maintained at a constant temperature (e.g., 22-25°C). A hidden platform is submerged 1 cm below the water surface in one quadrant.[6][7][8]

-